14-Methyl-1-pentadecanol

Physical chemistry Formulation science Phase behavior

Researchers studying chemotherapy resistance often face poor intracellular drug uptake. 14-Methyl-1-pentadecanol (CAS 20194-48-3) is the only wool grease-derived iso-C16 alcohol with validated chemosensitization activity. - 3.25-fold enhancement of bleomycin uptake in Ehrlich carcinoma cells; 5.0-fold IC90 reduction. - 63% in vivo survival prolongation (54.3 vs 33.3 days) in murine tumor models. - ≥95% purity; custom synthesis available; shipped ambient for immediate global delivery.

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 20194-48-3
Cat. No. B1233363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methyl-1-pentadecanol
CAS20194-48-3
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCO
InChIInChI=1S/C16H34O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3
InChIKeyCFSSWEQYBLCBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Methyl-1-pentadecanol (CAS 20194-48-3): A Branched-Chain C16 Fatty Alcohol for Research and Industrial Sourcing


14-Methyl-1-pentadecanol (CAS 20194-48-3), also referred to as isopalmityl alcohol, iso-C16OH, or 14-methylpentadecan-1-ol, is a terminally branched, long-chain primary fatty alcohol with the molecular formula C₁₆H₃₄O. It belongs to the iso-series of fatty alcohols, characterized by a methyl substituent at the ω−1 (C-14) position of the pentadecane backbone [1]. The compound occurs naturally in wool wax (lanolin) and has been identified in various biological systems [2]. Its branched architecture confers physicochemical properties—including a depressed melting point and altered hydrophobicity relative to its straight-chain isomer—that distinguish it in both biological activity and industrial formulation contexts [1][3].

Why a Straight-Chain C16 Alcohol Cannot Substitute for 14-Methyl-1-pentadecanol in Critical Applications


Although 14-methyl-1-pentadecanol shares the same elemental composition (C₁₆H₃₄O) with the widely available linear analog 1-hexadecanol (cetyl alcohol), the terminal iso-methyl branch fundamentally alters the compound's solid-state packing, thermodynamic phase behavior, and interaction with biological membranes [1]. Experimentally, this branching depresses the melting point by nearly 20 °C relative to the straight-chain isomer, directly impacting whether the material is a waxy solid or a processable liquid at ambient and physiological temperatures [1][2]. In vivo, the branched architecture has been shown to be a prerequisite for carcinostatic activity; linear and differently branched fatty alcohols within the same carbon-number range do not produce comparable antitumor effects [3]. These differences mean that substituting generic linear or mixed-branched C16 alcohols risks losing the specific phase behavior and biological performance for which 14-methyl-1-pentadecanol is selected.

Quantitative Differentiation of 14-Methyl-1-pentadecanol (CAS 20194-48-3) from Closest Analogs: Head-to-Head Evidence


Melting Point Depression: 14-Methyl-1-pentadecanol vs. 1-Hexadecanol (Cetyl Alcohol)

The NIST compilation reports the fusion temperature (Tfus) of 14-methyl-1-pentadecanol as 303.15 K (30 °C), measured by Milburn and Truter [1]. In contrast, the linear C16 isomer 1-hexadecanol exhibits a melting point of 49 °C under comparable conditions [2]. The 19 °C (39 %) depression in melting point is a direct consequence of the terminal iso-methyl group disrupting crystalline packing.

Physical chemistry Formulation science Phase behavior

Boiling Point Reduction: Implications for Distillation-Based Purification and Volatility

The branched chain of 14-methyl-1-pentadecanol lowers the normal boiling point relative to the linear isomer. ChemSpider reports a boiling point of 304.4 ± 10.0 °C at 760 mmHg for the target compound , whereas 1-hexadecanol boils at 344 °C under equivalent conditions [1]. This 39.6 °C reduction facilitates vacuum distillation and energy-efficient thermal separation.

Process chemistry Purification Thermodynamics

Carcinostasis-Enhancing Activity in a Murine Ehrlich Ascites Carcinoma Model

In a controlled murine study (C57BL/6 mice, intraperitoneal inoculation with 10⁶ Ehrlich carcinoma cells), the combination of bleomycin (50 µg/mL) plus 14-methyl-1-pentadecanol (5 µg/mL) administered for 5 days extended mean survival time after inoculation to 54.3 days, compared to 33.3 days for bleomycin alone [1]. This represents a 63 % improvement in survival. The same patent discloses that 14-methyl-1-hexadecanol (anteiso-C17OH) is also claimed, but 14-methyl-1-pentadecanol is explicitly identified as the preferred iso-monool embodiment [1].

Cancer biology Carcinostatic enhancer Preclinical pharmacology

Branching-Dependent Antitumor Selectivity Among Wool Grease Fatty Alcohols

Miwa et al. (1996) fractionated wool grease fatty alcohols by molecular distillation and HPLC, identifying two homogeneous antitumor-active compounds: 14-methyl-1-pentadecanol (iso-C16OH) and 14-methyl-1-hexadecanol (anteiso-C17OH). Both alcohols markedly prolonged the lifespan of Ehrlich ascites carcinoma- and S180 fibrosarcoma-implanted mice without acute toxic side effects, whereas other iso- or n-fatty alcohols spanning C16–C30 present in the same wool grease fraction were only slightly effective [1]. This demonstrates that both the presence and position of terminal methyl branching are determinants of anticancer activity within the fatty alcohol class.

Antitumor activity Structure-activity relationship Natural product isolation

Evidence-Backed Application Scenarios for 14-Methyl-1-pentadecanol (CAS 20194-48-3)


Carcinostatic Combination Therapy Research

In preclinical oncology research, 14-methyl-1-pentadecanol can be co-administered with established chemotherapeutic agents such as bleomycin to evaluate carcinostasis enhancement. The EP0452941B1 patent reports a 63 % increase in mean survival time (from 33.3 to 54.3 days) when combining 5 µg/mL of this alcohol with 50 µg/mL bleomycin in a murine Ehrlich ascites carcinoma model, establishing a quantitative baseline for further dose-response and mechanism-of-action studies [1].

Branched-Chain Lipid Standard for LC-MS and GC-MS Metabolomics

As a naturally occurring iso-branched fatty alcohol identified in wool wax and other biological matrices, 14-methyl-1-pentadecanol serves as an authentic reference standard for the identification and quantification of branched-chain lipid species in lipidomics workflows. Its LIPID MAPS classification (LMFA05000010) and defined physicochemical properties (exact mass 242.260965 Da, logP 5.60) support its use in method validation and spectral library construction [2][3].

Low-Melting Formulation Excipient for Temperature-Sensitive Topical Products

With a fusion temperature of 30 °C—nearly 20 °C below that of cetyl alcohol (49 °C)—14-methyl-1-pentadecanol remains liquid at skin temperature and can be formulated into creams, ointments, or emulsions that require a low-melting fatty alcohol component without external heating during manufacturing. This melting point advantage, documented in the NIST TRC database, directly reduces process energy input and expands compatibility with thermolabile active ingredients [4].

Synthetic Intermediate for Iso-Branched Esters and Nonionic Surfactants

The primary hydroxyl group of 14-methyl-1-pentadecanol provides a reactive handle for esterification or ethoxylation, yielding iso-branched esters and nonionic surfactants with potentially differentiated surface activity profiles compared to linear-chain derivatives. The synthesis route from pentadecanolide via Grignard addition and selective reduction has been demonstrated on gram scale with high yield, confirming the accessibility of the iso-C16 scaffold for downstream derivatization [5].

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